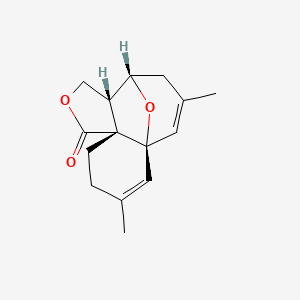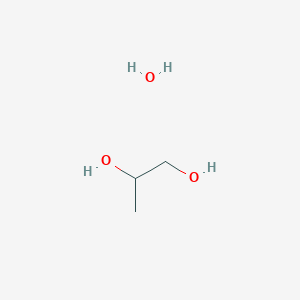
Propylene Glycol Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
Wissenschaftliche Forschungsanwendungen
Food Industry Applications
Propylene Glycol Monohydrate (PGM) has significant applications in the food industry. It is commonly used as a solvent in the preparation of commercial food flavorings. PGM reacts with food flavoring components under acidic or basic conditions to produce new compounds, such as acetals and ketals from aldehydes and ketones, mono- and di-esters from organic acids, and dihydroxy esters from lactones. These reactions play a crucial role in enhancing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Chemical Industry Applications
In the chemical industry, PGM finds its use in the production of esters, such as propylene glycol monolaurate, through direct esterification. The process optimization for this synthesis, using immobilized lipase, has been thoroughly studied to maximize molar conversion, with parameters like reaction time, temperature, enzyme amount, and substrate molar ratio being critical factors (Shaw, Wu, & Shieh, 2003).
Environmental and Energy Applications
PGM also plays a role in environmentally friendly applications. For instance, its recovery from aqueous streams through liquid-liquid extraction is an energy-efficient alternative to traditional methods. Tetraoctyl ammonium 2-methyl-1-naphthoate has been identified as a promising solvent for this purpose, with the ability to efficiently extract PGM from aqueous broths (Chavez, Shazad, Schuur, & Haan, 2012).
Nanotechnology and Heat Transfer
In the field of nanotechnology and thermal engineering, PGM-based nanofluids have been investigated for their convective heat transfer and friction factor characteristics. These nanofluids, created by dispersing nanoparticles in a PGM-water mixture, are used in applications requiring anti-freezing heat transfer fluids, such as in cold climates (Naik, Janardana, & Sundar, 2013).
Eigenschaften
Produktname |
Propylene Glycol Monohydrate |
|---|---|
Molekularformel |
C3H10O3 |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
propane-1,2-diol;hydrate |
InChI |
InChI=1S/C3H8O2.H2O/c1-3(5)2-4;/h3-5H,2H2,1H3;1H2 |
InChI-Schlüssel |
QMYDVDBERNLWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.O |
Synonyme |
1,2 Propanediol 1,2-Propanediol Glycol, Propylene Monohydrate, Propylene Glycol Propan-1,2-Diol Propylene Glycol Propylene Glycol Monohydrate Propylene Glycol Sodium Salt Propylene Glycol, (+-)-Isomer Propylene Glycol, (R)-Isomer Propylene Glycol, (S)-Isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



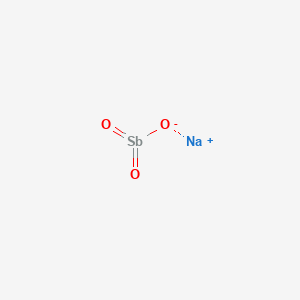
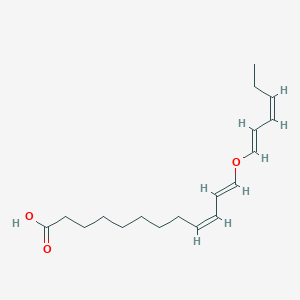
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)
![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
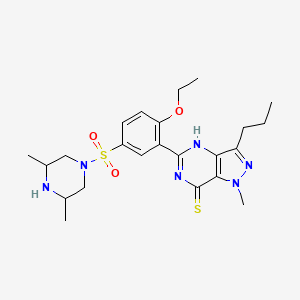
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)
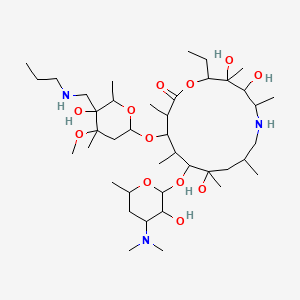
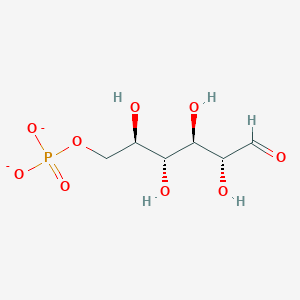
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
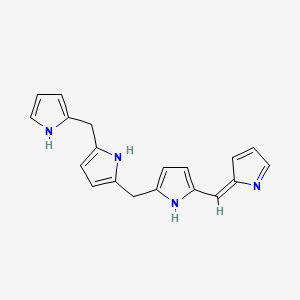
![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)
